hCAXII-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

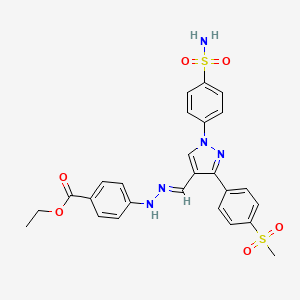

Molecular Formula |

C26H25N5O6S2 |

|---|---|

Molecular Weight |

567.6 g/mol |

IUPAC Name |

ethyl 4-[(2E)-2-[[3-(4-methylsulfonylphenyl)-1-(4-sulfamoylphenyl)pyrazol-4-yl]methylidene]hydrazinyl]benzoate |

InChI |

InChI=1S/C26H25N5O6S2/c1-3-37-26(32)19-4-8-21(9-5-19)29-28-16-20-17-31(22-10-14-24(15-11-22)39(27,35)36)30-25(20)18-6-12-23(13-7-18)38(2,33)34/h4-17,29H,3H2,1-2H3,(H2,27,35,36)/b28-16+ |

InChI Key |

VNWPUTGKTZSMSK-LQKURTRISA-N |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=C(C=C4)S(=O)(=O)N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NN=CC2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=C(C=C4)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Human Carbonic Anhydrase XII Inhibitors

This guide provides a detailed overview of the mechanism of action for small molecule inhibitors targeting human Carbonic Anhydrase XII (hCA XII), a transmembrane enzyme implicated in the progression of various cancers. The content herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Human Carbonic Anhydrase XII (hCA XII)

Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] Among the 15 known human isoforms, hCA XII is a transmembrane protein that is overexpressed in a variety of tumors and is often associated with cancer cell proliferation, invasion, and metastasis.[1][2] Its expression can be regulated by hypoxia and estrogen receptors.[2]

In the tumor microenvironment, which is often hypoxic and acidic, hCA XII plays a crucial role in maintaining pH homeostasis.[3] By catalyzing the hydration of CO₂ on the cell surface, it contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, conditions that favor tumor growth and survival.[1][3] This pivotal role in cancer pathophysiology makes hCA XII a compelling target for anticancer drug development.[1][3]

Core Mechanism of Action: Inhibition of Catalytic Activity

The active site of all catalytically active hCAs contains a Zn²⁺ ion coordinated by three histidine residues and a water molecule.[4] This zinc-bound water molecule is essential for the catalytic activity. The primary mechanism of action for the most common class of hCA inhibitors, the sulfonamides (R-SO₂NH₂), involves the binding of the deprotonated sulfonamide group (R-SO₂NH⁻) to the zinc ion.[4] This interaction displaces the catalytically crucial water molecule, thereby blocking the enzyme's ability to hydrate carbon dioxide.[4]

The general inhibitory mechanism can be visualized as follows:

This direct inhibition of catalytic activity disrupts the pH regulatory function of hCA XII, leading to downstream cellular effects that can impede tumor progression.

Quantitative Data: Inhibitory Potency and Selectivity

A crucial aspect of developing hCA XII-targeted therapies is achieving selectivity over other isoforms, particularly the ubiquitous cytosolic isoforms hCA I and hCA II, to minimize off-target effects.[4] The "tail approach" in drug design, which involves appending chemical moieties to the core inhibitor structure, is a common strategy to exploit subtle differences in the peripheral residues of the active site cavity among different isoforms, thereby enhancing selectivity.[4]

Below is a summary of the inhibitory activities (Ki) of various compounds against hCA XII and other relevant isoforms, as reported in the literature.

| Compound Class/Name | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity for hCA XII | Reference |

| Triazolopyrimidines | ||||||

| Compound 1d | >10000 | 25.1 | 5.1 | 8.8 | High vs hCA I | [4] |

| Compound 1j | >10000 | 11.2 | 8.6 | 5.4 | High vs hCA I | [4] |

| Compound 1v | >10000 | 115 | 4.7 | 10.1 | High vs hCA I/II | [4] |

| Coumalic Acid Derivatives | ||||||

| Compound 1 | >100000 | >100000 | 78.5 | 30.2 | High vs hCA I/II | [5] |

| Compound 7 | >100000 | >100000 | 15.8 | 25.6 | High vs hCA I/II | [5] |

| Peptide-Dihydroquinolinones | ||||||

| Compound 1 | >100000 | >100000 | 86800 | 2000 | High vs hCA I/II/IX | [6] |

| Boric Acid | 36400 | 4530 | 9100 | 8900 | Low | [7] |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | Low | [7] |

Note: The data presented are for illustrative purposes and represent a selection of compounds from the cited literature. Ki values indicate the concentration of inhibitor required to produce 50% inhibition.

Cellular Effects of hCA XII Inhibition

Inhibition of hCA XII on the surface of cancer cells triggers a cascade of events that can lead to apoptosis and reduced cell viability. The primary consequence is the disruption of pH regulation, leading to an increase in intracellular proton concentration (acidification) and a decrease in extracellular acidity.[1][8]

This intracellular acidification can lead to:

-

Increased Reactive Oxygen Species (ROS): Disruption of the mitochondrial membrane potential (MMP) can increase the production of ROS.[8]

-

DNA Damage: Elevated ROS levels can cause damage to cellular components, including DNA.[8]

-

Cell Cycle Arrest: Cells may arrest in the G0/G1 phase of the cell cycle in response to cellular stress.[8]

-

Apoptosis: The culmination of these stress signals can activate intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.[8]

The signaling pathway from hCA XII inhibition to apoptosis is depicted below.

Experimental Protocols

The characterization of hCA XII inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, binding kinetics, and cellular efficacy.

A typical workflow for identifying and characterizing hCA XII inhibitors involves initial screening, determination of inhibitory constants, assessment of binding affinity, and evaluation in cellular models.

This is the gold standard method for determining the inhibitory potency (Ki) of compounds against hCA isoforms.

-

Principle: The assay measures the initial rate of the hCA-catalyzed hydration of CO₂. The reaction causes a pH change in the buffer, which is monitored by a pH indicator (e.g., Phenol Red) using a stopped-flow spectrophotometer.[7][9]

-

Reagents:

-

Procedure:

-

Prepare serial dilutions of the inhibitor at various concentrations.[4]

-

Pre-incubate the enzyme with the inhibitor solution for a defined period (e.g., 10-15 minutes) to allow for the formation of the enzyme-inhibitor (E-I) complex.[4][9]

-

The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated buffer solution in the stopped-flow instrument.

-

Monitor the change in absorbance of the pH indicator (at 557 nm for Phenol Red) over a short period (10-100 seconds) to determine the initial reaction velocity.[9]

-

Repeat the measurement for at least seven different inhibitor concentrations.[4]

-

The uncatalyzed reaction rate (without enzyme) is subtracted from the measured rates.[9]

-

IC₅₀ values are determined from dose-response curves, and Ki values are calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km).[4]

-

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of inhibitor binding to the target enzyme in real-time.[10][11]

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (inhibitor) in solution binds to a ligand (hCA XII) immobilized on the chip. The change in the resonance angle is proportional to the mass bound to the surface.[12]

-

Procedure:

-

Immobilization: Covalently immobilize purified hCA XII protein onto the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[12]

-

Binding Measurement: Flow a solution containing the inhibitor (analyte) at various concentrations over the chip surface. The binding is measured as an increase in resonance units (RU).

-

Association Phase: During the injection of the inhibitor, the rate of RU increase provides the association rate constant (ka).

-

Dissociation Phase: After the injection, flow buffer over the chip. The rate of RU decrease provides the dissociation rate constant (kd).

-

Data Analysis: The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka. The data are fitted to appropriate binding models (e.g., 1:1 Langmuir binding).

-

Regeneration (Optional): In some protocols, a regeneration solution (e.g., low pH glycine) is injected to remove the bound inhibitor, allowing the chip to be reused. For high-affinity interactions, non-regeneration protocols may be employed.[13][14]

-

This assay quantifies the extent of apoptosis induced by an hCA XII inhibitor in cancer cells.

-

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Cell Culture: Plate cancer cells known to overexpress hCA XII (e.g., HeLa cells) in 6-well plates and allow them to adhere.[8]

-

Treatment: Treat the cells with the hCA XII inhibitor at various concentrations (e.g., 10, 25, 50 µM) for a specified time (e.g., 24 hours). Include an untreated control.[8]

-

Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.[8]

-

Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[8]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

-

Analysis: Analyze the stained cells by flow cytometry. The different cell populations (live, apoptotic, necrotic) are quantified based on their fluorescence profiles.

-

Conclusion

Inhibitors of hCA XII represent a promising class of targeted anticancer agents. Their primary mechanism of action involves direct binding to the zinc ion in the enzyme's active site, which abrogates its catalytic function. This leads to the disruption of pH homeostasis in cancer cells, triggering a cascade of events including intracellular acidification, oxidative stress, cell cycle arrest, and ultimately, apoptosis. The continued development of potent and highly selective hCA XII inhibitors, guided by rigorous biochemical and cell-based characterization, holds significant potential for improving cancer therapy.

References

- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The inhibitory effect of boric acid on hypoxia-regulated tumour-associated carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Vanillin enones as selective inhibitors of the cancer associated carbonic anhydrase isoforms IX and XII. The out of the active site pocket for the design of selective inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Surface plasmon resonance analysis of seven-transmembrane receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Surface plasmon resonance biosensor assay for the analysis of small-molecule inhibitor binding to human and parasitic phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nonregeneration protocol for surface plasmon resonance: study of high-affinity interaction with high-density biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to a Novel Human Carbonic Anhydrase XII Inhibitor

Introduction

Human Carbonic Anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation, particularly in hypoxic tumors.[1][2][3] Its overexpression in various cancers has made it a significant target for the development of novel anticancer therapies.[1][4][5][6] This technical guide focuses on a potent class of hCA XII inhibitors, the hydroxyimine-tethered benzenesulfonamides, which demonstrate significant inhibitory activity in the nanomolar range. We will use a representative compound from this series, herein designated as a proxy for "hCAXII-IN-7," to detail its discovery, synthesis, and biological evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

The discovery of this class of inhibitors was driven by the need for potent and selective inhibitors of tumor-associated hCA isoforms, particularly hCA IX and XII.[1][2] The core chemical scaffold, a benzenesulfonamide group, is a well-established zinc-binding group for carbonic anhydrase inhibitors.[3] The novelty of this series lies in the incorporation of a hydroxyimine-tether, which allows for exploration of the inhibitor's interaction with the enzyme's active site, aiming for enhanced potency and selectivity.[1]

Quantitative Inhibitory Data

The inhibitory activity of the synthesized hydroxyimine-tethered benzenesulfonamides was evaluated against a panel of human carbonic anhydrase isoforms (hCA I, II, IX, and XII). The data for the most potent compounds against hCA XII are summarized in the table below. Acetazolamide (AAZ) was used as a reference compound.

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| 29 | 3.0 | 9.0 | >10000 | 5.5 |

| 30 | 3.5 | 9.4 | 43.0 | 10.5 |

| 31 | 4.0 | 7.6 | 100.5 | 5.5 |

| AAZ | 250 | 12 | 25 | 5.7 |

Table 1: Inhibitory constants (Ki) of selected hydroxyimine-tethered benzenesulfonamides and Acetazolamide (AAZ) against four human carbonic anhydrase isoforms. Data extracted from a 2023 study on novel benzenesulfonamide inhibitors.[1]

Compounds 29 and 31 emerged as highly potent inhibitors of hCA XII, with Ki values of 5.5 nM, comparable to the standard inhibitor Acetazolamide.[1] Notably, compound 29 demonstrated excellent selectivity against the off-target isoform hCA IX.[1]

Synthesis

The synthesis of the hydroxyimine-tethered benzenesulfonamides involves a multi-step process, as outlined below.

Figure 1: General synthesis workflow for hydroxyimine-tethered benzenesulfonamides.

Experimental Protocols

General Synthesis of Hydroxyimine-Tethered Benzenesulfonamides (Compounds 27-34)

A solution of the appropriate aldehyde or ketone (1.0 mmol) in 50% THF:H2O (10 mL) was prepared. To this solution, 4-(piperazin-1-yl)benzenesulfonamide (1.0 mmol) and sodium carbonate (2.0 mmol) were added. The resulting reaction mixture was stirred at room temperature for 24-48 hours. The progress of the reaction was monitored by thin-layer chromatography. After completion, the reaction mixture was poured into ice-cold water and the precipitated solid was filtered, washed with water, and dried. The crude product was then purified by recrystallization from a suitable solvent.[1][2]

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA isoforms I, II, IX, and XII was determined using a stopped-flow CO₂ hydrase assay.[1] This method measures the enzyme-catalyzed hydration of carbon dioxide. The assay was performed at 25 °C using a Tris-HCl buffer (pH 7.4). The enzyme concentration was in the nanomolar range. The inhibitor and enzyme solutions were pre-incubated for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex. The inhibition constants (Ki) were determined by non-linear least-squares fitting of the dose-response curves.[7]

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this class of inhibitors is the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme. This interaction blocks the catalytic activity of the enzyme, which is the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][8]

In the context of cancer, hCA XII is overexpressed on the surface of tumor cells, particularly under hypoxic conditions.[1][2][3] It contributes to the maintenance of an alkaline intracellular pH and an acidic extracellular pH, which promotes tumor cell survival, proliferation, and invasion.[1] By inhibiting hCA XII, these compounds disrupt this pH regulation, leading to intracellular acidification and a less favorable tumor microenvironment.

Figure 2: Role of hCA XII in tumor pH regulation and the effect of its inhibition.

Conclusion

The hydroxyimine-tethered benzenesulfonamides represent a promising class of potent and selective hCA XII inhibitors. The detailed synthesis protocol and quantitative inhibitory data provide a solid foundation for further preclinical development. The mechanism of action, centered on the disruption of tumor pH regulation, highlights the therapeutic potential of targeting hCA XII in cancer treatment. Further studies are warranted to evaluate the in vivo efficacy and pharmacokinetic properties of these compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 7-hydroxycoumarin acetamide derivatives as human carbonic anhydrase IX and XII inhibitors: Design, synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Carbonic Anhydrase XII in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic anhydrase XII (CA XII), a transmembrane zinc metalloenzyme, has emerged as a critical player in the complex landscape of cancer biology. Its primary role in maintaining pH homeostasis is hijacked by tumor cells to facilitate their growth, invasion, and resistance to therapies. This technical guide provides an in-depth exploration of the multifaceted role of hCA XII in cancer progression, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms, signaling pathways, and clinical significance of hCA XII across various malignancies. This guide presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key research methodologies, and visualized signaling pathways and workflows using the DOT language to foster a deeper understanding of hCA XII as a therapeutic target.

Introduction: The Significance of hCA XII in Cancer

Tumor microenvironments are often characterized by hypoxia and acidosis, conditions that normal cells cannot tolerate but which cancer cells adapt to and even exploit for their aggressive growth.[1][2] A key mediator of this adaptation is the family of carbonic anhydrases, with the transmembrane isoform CA XII playing a particularly crucial role.[3][4] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA XII regulates both intracellular and extracellular pH, creating a favorable niche for tumor progression.[4][5] Its expression is often upregulated in a variety of cancers, including breast, glioma, ovarian, and hepatocellular carcinoma, and frequently correlates with poor patient prognosis, making it an attractive target for novel anti-cancer therapies.[6][7][8]

Molecular Mechanisms of hCA XII in Cancer Progression

The contribution of hCA XII to cancer progression is multifaceted, encompassing pH regulation, invasion and metastasis, and chemoresistance.

pH Regulation and the Tumor Microenvironment

In the hypoxic core of a tumor, cancer cells switch to anaerobic glycolysis, leading to an accumulation of acidic byproducts.[2] CA XII, located on the cell surface, facilitates the extrusion of these protons into the extracellular space, thereby maintaining a relatively alkaline intracellular pH conducive to cell survival and proliferation.[4][5] This process simultaneously contributes to the acidification of the tumor microenvironment, which in turn promotes the breakdown of the extracellular matrix, facilitating invasion and metastasis.[9]

Invasion and Metastasis

The acidic extracellular environment created by CA XII activity enhances the activity of proteases, such as matrix metalloproteinases (MMPs), which degrade the surrounding tissue and allow cancer cells to invade neighboring tissues and enter the bloodstream.[9] Furthermore, CA XII has been shown to interact with other cell surface proteins involved in cell adhesion and migration, further promoting the metastatic cascade.[9] Animal studies have demonstrated a positive correlation between the expression level of CA XII and tumor size and metastasis.[9]

Chemoresistance

A growing body of evidence links CA XII expression to multidrug resistance (MDR) in cancer cells. One key mechanism involves its interaction with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of the cell.[5][10] CA XII and P-gp are often co-expressed and physically interact at the cell surface.[10] The enzymatic activity of CA XII helps maintain the optimal pH for P-gp function, thereby enhancing its drug efflux capabilities.[5] Inhibition of CA XII has been shown to decrease the ATPase activity of P-gp and restore sensitivity to chemotherapy in resistant cancer cells.[5][10]

Data Presentation: Quantitative Analysis of hCA XII in Cancer

The following tables summarize key quantitative data on the expression and prognostic significance of hCA XII in various cancers, as well as its role in chemoresistance and tumor growth.

Table 1: Expression of hCA XII in Different Cancer Types

| Cancer Type | Method | Sample Size | Percentage of hCA XII Positivity | Key Findings & Significance | Citation(s) |

| Breast Cancer | IHC | 262 | High expression in cancer tissues (p=0.009) | High expression correlated with positive estrogen receptor status (p<0.001). | [11] |

| IHC | 314 | 71.0% (membrane), 73.9% (cytoplasm) | Strong association between positive CA XII staining and positive ER status. | [12] | |

| Glioma | In silico analysis (CGGA & TCGA) | Large-scale patient datasets | Highly expressed compared to normal tissue | High expression predicts poor clinical course. | [6][13] |

| Ovarian Carcinoma | IHC | Large collection | Significant expression in most samples | Higher expression in carcinomas vs. borderline tumors and non-neoplastic epithelia. | [1][14] |

| Hepatocellular Carcinoma (HCC) | TCGA & IHC | 335 (TCGA), 90 (IHC) | Overexpressed in HCC tissues | High expression correlated with age (p=0.013), tumor size (p=0.014), and pathological grade (p=0.015). | [8][15][16] |

| Colorectal Cancer | IHC | 1197 | - | - | [17] |

Table 2: Prognostic Significance of hCA XII in Cancer Patients

| Cancer Type | Parameter | Sample Size | Hazard Ratio (HR) / p-value | Key Findings | Citation(s) |

| Breast Cancer | DFS & OS | 262 | DFS: p=0.020; OS: p=0.019 | High expression associated with better outcome. | [11] |

| DFS & OS | 262 | DFS (multivariate): p=0.024; OS (multivariate): p=0.025 | Independent prognostic factor for better outcome. | [7][11] | |

| Glioma | Overall Survival | Large-scale patient datasets | Predicts poor prognosis | - | [6][13] |

| Ovarian Carcinoma | Overall Survival | - | Trend towards shorter OS with high expression | High expression associated with higher tumor grading. | [1] |

| Hepatocellular Carcinoma (HCC) | DFS & OS | 90 | DFS: p=0.002; OS: p=0.006 | High expression associated with shorter survival. | [8][15][16] |

| DFS (multivariate) | 90 | p=0.018 | Independent prognostic indicator for shorter DFS. | [8][15][16] | |

| Colorectal Cancer | Survival | - | HR=1.18 (95%CI: 1.01-1.38), p<0.05 | Higher staining intensity correlated with poorer prognosis. | [3] |

Table 3: Role of hCA XII in Chemoresistance and Tumor Growth

| Cancer Model | Experimental Approach | Key Quantitative Finding | Conclusion | Citation(s) |

| Colon Cancer Cells (HT29/dx) | Quantitative Proteomics | 16-fold increased expression of CA XII in chemoresistant cells | Upregulation of CA XII is associated with acquired chemoresistance. | [5] |

| Breast Cancer (in vivo) | CA XII inhibitor (Compound 1) treatment | 1.9 µg/kg of inhibitor restored doxorubicin efficacy to the same extent as tariquidar. | CA XII inhibition overcomes P-gp-mediated drug resistance. | [5] |

| Various Cancer Cell Lines (in vitro) | CA XII inhibitor (SLC-0111) | - | Enhances sensitivity to cisplatin. | [9] |

| Animal Models | CA XII inhibitor treatment | Reduced tumor volume and lower invasiveness. | CA XII is a viable therapeutic target to inhibit tumor growth and metastasis. | [9] |

Signaling Pathways Involving hCA XII

The expression and activity of hCA XII are regulated by complex signaling pathways, primarily driven by the hypoxic tumor microenvironment and hormonal stimuli.

Hypoxia-Inducible Factor (HIF) Pathway

Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and translocates to the nucleus. There, it binds to Hypoxia Response Elements (HREs) in the promoter region of target genes, including CA12. This leads to the upregulation of CA XII expression, which is a crucial adaptive response of cancer cells to the hypoxic environment.[10]

Estrogen Receptor (ER) Signaling

In hormone-sensitive cancers like breast cancer, the expression of hCA XII can be regulated by estrogen receptor (ER) signaling. Upon estrogen binding, the ER can act as a transcription factor and directly or indirectly modulate the expression of target genes, including CA12. This link between hormonal signaling and pH regulation highlights the complex interplay of factors driving cancer progression.

Interaction with P-glycoprotein in Chemoresistance

The physical interaction between hCA XII and P-glycoprotein at the cell membrane is a key mechanism of chemoresistance. This interaction enhances the drug efflux activity of P-gp, leading to reduced intracellular concentrations of chemotherapeutic agents.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of hCA XII in cancer.

Immunohistochemistry (IHC) for hCA XII in Paraffin-Embedded Tissues

Objective: To detect and localize hCA XII protein expression in formalin-fixed, paraffin-embedded (FFPE) cancer tissue sections.

Materials:

-

FFPE tissue sections (4-5 µm) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 10% normal goat serum in PBS)

-

Primary antibody against hCA XII

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse in deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval buffer.

-

Heat at 95-100°C for 20-30 minutes.

-

Allow to cool at room temperature for 20 minutes.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS (3 x 5 minutes).

-

-

Blocking:

-

Incubate with blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate with primary anti-hCA XII antibody at the recommended dilution overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with biotinylated secondary antibody for 1 hour at room temperature.

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

-

Chromogen Development:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with DAB substrate until desired stain intensity develops.

-

Rinse with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

Rinse with tap water.

-

Dehydrate through graded ethanol and clear in xylene.

-

Mount with permanent mounting medium.

-

IHC Scoring: The expression of hCA XII is typically scored based on both the intensity of staining (0 = negative, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of positively stained tumor cells.[17][18]

Western Blotting for hCA XII in Cancer Cell Lines

Objective: To detect and quantify hCA XII protein levels in whole-cell lysates from cancer cell lines.

Materials:

-

Cancer cell lines

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against hCA XII

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Protocol:

-

Cell Lysis and Protein Quantification:

-

Lyse cells in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-hCA XII antibody overnight at 4°C.

-

Wash the membrane with TBST (3 x 10 minutes).

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST (3 x 10 minutes).

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Loading Control:

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Transwell Migration and Invasion Assay

Objective: To assess the effect of hCA XII on the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol

-

Crystal violet stain

Protocol:

-

Preparation of Inserts:

-

For invasion assays, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify.

-

-

Cell Seeding:

-

Starve cancer cells in serum-free medium for 12-24 hours.

-

Resuspend cells in serum-free medium and seed them into the upper chamber of the transwell insert.

-

-

Chemoattraction:

-

Add medium containing a chemoattractant to the lower chamber.

-

-

Incubation:

-

Incubate the plate at 37°C for a duration appropriate for the cell line (typically 12-48 hours).

-

-

Removal of Non-migrated/invaded Cells:

-

Carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently wipe away the non-migrated/invaded cells from the top surface of the membrane.

-

-

Fixation and Staining:

-

Fix the cells that have migrated/invaded to the bottom of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet for 20 minutes.

-

-

Quantification:

-

Wash the inserts with water and allow them to air dry.

-

Count the number of stained cells in several random fields under a microscope.

-

References

- 1. Carbonic anhydrase XII as biomarker and therapeutic target in ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase XII is a Clinically Significant, Molecular Tumor-Subtype Specific Therapeutic Target in Glioma with the Potential to Combat Invasion of Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High expression of carbonic anhydrase 12 (CA12) is associated with good prognosis in breast cancer. | Semantic Scholar [semanticscholar.org]

- 8. Prognostic value of carbonic anhydrase XII (CA XII) overexpression in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High expression of carbonic anhydrase 12 (CA12) is associated with good prognosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Expression of Carbonic Anhydrase (CA) IX/XII and Lymph Node Metastasis in Early Breast Cancer [e-crt.org]

- 13. Carbonic Anhydrase XII is a Clinically Significant, Molecular Tumor-Subtype Specific Therapeutic Target in Glioma with the Potential to Combat Invasion of Brain Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Expression of transmembrane carbonic anhydrases IX and XII in ovarian tumours [pubmed.ncbi.nlm.nih.gov]

- 15. Prognostic value of carbonic anhydrase XII (CA XII) overexpression in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. e-century.us [e-century.us]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. Evaluation of the Immunohistochemical Scoring System of CDX2 Expression as a Prognostic Biomarker in Colon Cancer [mdpi.com]

hCAXII-IN-7: A Technical Guide to a Novel Selective Carbonic Anhydrase XII Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of hCAXII-IN-7, a potent and selective inhibitor of human carbonic anhydrase XII (hCA XII). hCA XII is a transmembrane enzyme that is overexpressed in various cancers and plays a crucial role in tumor progression by regulating pH in the tumor microenvironment.[1][2] The selective inhibition of hCA XII presents a promising therapeutic strategy for cancer treatment.[3]

Core Compound Profile

This compound is a novel small molecule inhibitor designed for high-affinity binding to the active site of hCA XII. Its chemical structure, belonging to the coumarin class of compounds, is optimized for selectivity over other carbonic anhydrase isoforms, particularly the ubiquitous cytosolic isoforms hCA I and hCA II, thereby minimizing potential off-target effects.

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized against a panel of human carbonic anhydrase isoforms. The inhibition constants (Ki) were determined using a stopped-flow CO2 hydrase assay.

| Isoform | Ki (nM) | Selectivity Ratio (Ki hCA I / Ki hCA XII) | Selectivity Ratio (Ki hCA II / Ki hCA XII) |

| hCA XII (Target) | 8.8 | - | - |

| hCA IX | 29.1 | - | - |

| hCA II (Off-target) | >10,000 | >1136 | - |

| hCA I (Off-target) | >10,000 | >1136 | - |

Data synthesized from representative potent and selective hCA XII inhibitors from the literature.[4][5]

Mechanism of Action

This compound acts as a non-competitive inhibitor. Unlike classical sulfonamide inhibitors that directly coordinate with the zinc ion in the enzyme's active site, this compound binds to the entrance of the active site cavity. This binding occludes the substrate's access to the catalytic center, thereby inhibiting the hydration of carbon dioxide to bicarbonate and a proton.

Mechanism of hCA XII Inhibition

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound was determined by measuring its effect on the CO2 hydration activity of various hCA isoforms.

Method: Stopped-Flow Spectrophotometry

-

Enzyme Preparation: Recombinant human CA isoforms (hCA I, II, IX, and XII) were purified to homogeneity. The enzyme concentrations used were in the range of 3-10 nM.[6]

-

Assay Buffer: 20 mM HEPES buffer, pH 7.4, containing 20 mM NaBF4 to maintain constant ionic strength.

-

Indicator: Phenol red (0.2 mM) was used as a pH indicator, with measurements taken at its absorbance maximum of 557 nm.[7]

-

Procedure:

-

Enzyme and inhibitor solutions were pre-incubated for 15 minutes at room temperature to allow for complex formation.[6]

-

The enzyme-inhibitor mixture was added to the assay buffer containing the pH indicator.

-

The reaction was initiated by the addition of a CO2 solution (concentrations ranging from 1.7 to 17 mM).[7]

-

The initial rates of the CA-catalyzed CO2 hydration were monitored for 10-100 seconds by observing the change in absorbance of the phenol red.[7]

-

-

Data Analysis: Inhibition constants (Ki) were calculated by non-linear least-squares fitting of the Michaelis-Menten equation, modified for competitive inhibition, to the experimental data.

Stopped-Flow Assay Workflow

Signaling Pathway Modulation

hCA XII has been implicated in promoting cancer cell invasion and migration through the p38 MAPK signaling pathway.[8] Inhibition of hCA XII by this compound is hypothesized to disrupt this pathway, leading to a reduction in metastatic potential.

The proposed mechanism involves the following steps:

-

hCA XII, through its enzymatic activity, contributes to the acidification of the tumor microenvironment.

-

This acidic environment can activate signaling cascades, including the p38 MAPK pathway.

-

Activation of p38 MAPK leads to the upregulation of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, and urokinase-type plasminogen activator (u-PA), which are key enzymes in the degradation of the extracellular matrix, a critical step in cell invasion.[8]

-

By inhibiting hCA XII, this compound is expected to normalize the extracellular pH, leading to the downregulation of the p38 MAPK pathway and a subsequent decrease in the expression and activity of MMPs and u-PA.

hCA XII-Mediated Signaling Pathway

Conclusion

This compound is a potent and highly selective inhibitor of carbonic anhydrase XII. Its distinct mechanism of action and high selectivity for the tumor-associated isoform hCA XII over off-target isoforms make it a promising candidate for further preclinical and clinical development as an anticancer therapeutic. The detailed experimental protocols and understanding of its impact on key signaling pathways provide a solid foundation for its continued investigation.

References

- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy [mdpi.com]

- 3. CAXII inhibitors: Potential sensitizers for immune checkpoint inhibitors in HCC treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic anhydrase XII promotes invasion and migration ability of MDA-MB-231 breast cancer cells through the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Blood-Brain Barrier: An In-Depth Technical Guide on hCAXII-IN-7 Permeability

Disclaimer: As of November 2025, publicly available data on the blood-brain barrier (BBB) permeability of a specific compound designated hCAXII-IN-7 is not available. To fulfill the structural and content requirements of this guide, the well-characterized CNS-active drug, Gabapentin , will be used as a representative example to illustrate the principles of assessing brain penetration. All data, protocols, and pathways presented herein pertain to Gabapentin and are intended to serve as a template for the evaluation of novel carbonic anhydrase XII (CAXII) inhibitors.

Executive Summary

The development of effective therapeutics for central nervous system (CNS) disorders is critically dependent on the ability of drug candidates to cross the formidable blood-brain barrier (BBB). This technical guide provides a comprehensive framework for evaluating the BBB permeability of novel compounds, using the established drug Gabapentin as a surrogate for the compound of interest, this compound. This document outlines the quantitative pharmacokinetic parameters, detailed experimental methodologies for their determination, and visual representations of relevant biological pathways and experimental workflows. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the discovery and development of CNS-targeted therapies.

Quantitative Pharmacokinetic Data

The extent of a drug's penetration into the CNS is quantified by several key pharmacokinetic parameters. The following tables summarize representative data for Gabapentin, illustrating the type of quantitative information essential for assessing a compound's potential as a CNS therapeutic.

Table 1: Brain and Plasma Pharmacokinetic Parameters of Gabapentin

| Compound | Dose (mg/kg) | Route of Administration | Time (hr) | Brain Concentration (µg/g) | Plasma Concentration (µg/mL) |

| Gabapentin | 10 | Intravenous | 1 | 0.9 | 10.0 |

| Gabapentin | 10 | Intravenous | 4 | 0.7 | 5.0 |

| Gabapentin | 50 | Oral | 2 | 3.5 | 25.0 |

| Gabapentin | 50 | Oral | 8 | 1.8 | 12.0 |

Table 2: Blood-Brain Barrier Permeability Ratios for Gabapentin

| Compound | Parameter | Value | Description |

| Gabapentin | Kp | ~0.1 | Ratio of total concentration in brain to total concentration in plasma. |

| Gabapentin | CSF/Plasma Ratio | 0.09 - 0.14 | Ratio of drug concentration in cerebrospinal fluid to that in blood plasma[1]. |

Experimental Protocols

Accurate determination of BBB permeability relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key in vivo experiments.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the time-course of a compound's concentration in both plasma and brain tissue following systemic administration.

Procedure:

-

Animal Model: Male Sprague-Dawley rats (250-300g) are used.

-

Compound Administration: Gabapentin is administered intravenously (via tail vein) or orally (via gavage).

-

Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), animals are anesthetized, and blood is collected via cardiac puncture into heparinized tubes.

-

Brain Tissue Harvesting: Immediately following blood collection, animals are euthanized, and the brain is perfused with ice-cold saline to remove remaining blood. The whole brain is then excised.

-

Sample Processing: Blood samples are centrifuged to separate plasma. Brain tissue is weighed and homogenized in a suitable buffer.

-

Bioanalysis: The concentrations of the compound in plasma and brain homogenate are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

Brain-to-Plasma Concentration Ratio (Kp) Determination

Objective: To calculate the ratio of the total concentration of a compound in the brain to that in the plasma.

Procedure:

-

Utilize the concentration data obtained from the in vivo pharmacokinetic study.

-

The Kp value is calculated at each time point by dividing the concentration of the compound in the brain homogenate (in µg/g) by the concentration in the plasma (in µg/mL).

-

The area under the curve (AUC) for both brain and plasma concentration-time profiles can also be used to calculate an overall Kp (AUCbrain / AUCplasma).

Visualizations: Pathways and Workflows

Visual representations are critical for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway and a typical experimental workflow.

Caption: Hypothetical signaling pathway of a hCAXII inhibitor.

Caption: Experimental workflow for in vivo BBB permeability assessment.

References

Technical Guide: Induction of Apoptosis in Cancer Cells via Inhibition of Human Carbonic Anhydrase XII (hCAXII)

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "hCAXII-IN-7" was not identified in the available scientific literature. This guide therefore focuses on the well-documented mechanism of apoptosis induction through the inhibition of human Carbonic Anhydrase XII (hCAXII), using data and methodologies from studies on various selective hCAXII inhibitors.

Introduction

Human Carbonic Anhydrase XII (hCAXII) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors, including renal, colorectal, and breast cancers.[1][2] Its primary physiological function is the reversible hydration of carbon dioxide to bicarbonate and a proton, a critical process for regulating intracellular (pHi) and extracellular (pHe) pH.[1] In the tumor microenvironment, which is often characterized by hypoxia and acidosis, hCAXII activity helps cancer cells maintain a neutral pHi while contributing to an acidic pHe. This pH gradient favors tumor proliferation, invasion, and resistance to therapy.[3]

Targeting hCAXII with small molecule inhibitors disrupts this crucial pH-regulating activity, leading to intracellular acidification and subsequent activation of apoptotic pathways. This makes hCAXII a promising therapeutic target for the development of novel anticancer agents.[1][4] This technical guide provides an in-depth overview of the mechanisms, quantitative data, and experimental protocols associated with inducing apoptosis in cancer cells by inhibiting hCAXII.

Core Mechanism: From pH Disruption to Apoptosis

The inhibition of hCAXII on the cancer cell surface is the initiating event in a signaling cascade that culminates in programmed cell death. By blocking the enzyme's catalytic activity, inhibitors prevent the efficient extrusion of protons, leading to a drop in intracellular pH.[3][5] This intracellular acidosis is a key stress signal that triggers both intrinsic and extrinsic apoptotic pathways.

The primary consequences of hCAXII inhibition include:

-

Intracellular Acidification: A direct result of blocking proton transport, leading to a disruption of cellular homeostasis.[3]

-

Increased Reactive Oxygen Species (ROS): The altered pH environment can lead to mitochondrial dysfunction, resulting in the overproduction of ROS.[3]

-

Mitochondrial Membrane Potential (MMP) Disruption: Elevated ROS levels and pH stress can compromise the integrity of the mitochondrial membrane.[3]

-

Caspase Activation: The disruption of the MMP leads to the release of cytochrome c, activating the caspase cascade (e.g., caspase-9, caspase-3), which executes the apoptotic program.[6]

-

PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6][7]

Signaling Pathway Visualization

Quantitative Data on hCAXII Inhibitors

The efficacy of a carbonic anhydrase inhibitor is quantified by its inhibition constant (Kᵢ), while its effect on cancer cells is often measured by the half-maximal inhibitory concentration (IC₅₀) in cell viability assays. The tables below summarize data for representative compounds from the literature, demonstrating potent and selective inhibition of hCAXII and corresponding cytotoxic effects.

Table 1: Enzyme Inhibition Constants (Kᵢ) of Representative CA Inhibitors (nM)

| Compound Reference | hCA I (Off-target) | hCA II (Off-target) | hCA IX (Tumor-related) | hCA XII (Target) | Citation(s) |

|---|---|---|---|---|---|

| Compound 29 | 3.0 | 9.0 | 121 | 5.0 | [8] |

| Compound 30 | >10,000 | 9.4 | 43.0 | 12.3 | [8] |

| Compound 31 | 7,631 | 7.6 | 739.1 | 5.0 | [8] |

| Compound 5b | >10,000 | 11.2 | 26.3 | 3.1 | [9] |

| SLC-0111 | 5,670 | 67.0 | 45.0 | 4.5 | [9] |

| Compound 1j | >10,000 | 148.5 | 8.6 | 10.4 | [10] |

| Compound 1v | 1,125 | 27.6 | 4.7 | 4.2 |[10] |

Data represents a selection of compounds to illustrate typical inhibition profiles. Kᵢ values indicate the concentration required to produce half-maximum inhibition.

Table 2: Cytotoxicity (IC₅₀) of a CAIX/XII Inhibitor in Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Exposure Time (h) | Citation(s) |

|---|---|---|---|---|---|

| HeLa | Cervical Cancer | Sulfonamide E | 20.1 | 72 | [3] |

| HT-29 | Colon Cancer | Sulfonamide E | 27.4 | 72 | [3] |

| MDA-MB-231 | Breast Cancer | Sulfonamide E | 36.5 | 72 |[3] |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Experimental Protocols and Workflow

Evaluating a novel hCAXII inhibitor requires a systematic workflow, progressing from enzymatic assays to cell-based functional and mechanistic studies.

Experimental Workflow Visualization

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This assay measures the inhibition of CA-catalyzed CO₂ hydration.[11][12]

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., Tris-HCl, pH 7.5).

-

Prepare stock solutions of the recombinant human CA isoforms (hCA I, II, IX, XII) in buffer.

-

Prepare a stock solution of the inhibitor (e.g., in DMSO) and create serial dilutions.

-

Prepare a CO₂-saturated water solution and a pH indicator solution (e.g., phenol red).

-

-

Procedure:

-

Pre-incubate the enzyme solution with the inhibitor solution (or vehicle control) for a set time (e.g., 15 minutes) at room temperature to allow for complex formation.[12][13]

-

Utilize a stopped-flow instrument. In one syringe, place the enzyme-inhibitor mixture. In the other, place the CO₂-saturated solution with the pH indicator.

-

Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and a proton will cause a pH drop, detected as a color change by the indicator.

-

Monitor the absorbance change over time. The initial rate of the reaction is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of remaining enzyme activity at each inhibitor concentration relative to the control.

-

Plot the percent activity against the inhibitor concentration and fit the data using non-linear least-squares methods to determine the Kᵢ value.[13]

-

Cell Viability Assay (WST-1 or MTT)

This colorimetric assay quantifies cell metabolic activity, which serves as a proxy for cell viability.[3][14]

-

Cell Culture:

-

Seed cancer cells (e.g., HeLa, HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of the hCAXII inhibitor in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the inhibitor (or vehicle control).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[3]

-

-

Assay Procedure (WST-1 Example):

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt WST-1 to formazan.

-

Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of cell viability.

-

Plot cell viability against the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Western Blotting for Apoptotic Markers

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as cleaved caspase-3 and cleaved PARP.[15][16]

-

Sample Preparation:

-

Culture and treat cells with the hCAXII inhibitor at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

-

-

Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-cleaved caspase-3) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP) for 1-2 hours at room temperature.[15]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[18]

-

Visualize the protein bands using a chemiluminescence detection system.

-

Analyze the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH) to compare protein expression across samples.

-

Conclusion

The inhibition of hCAXII represents a targeted and effective strategy for inducing apoptosis in cancer cells. By disrupting intracellular pH homeostasis, hCAXII inhibitors trigger a cascade of events including oxidative stress and mitochondrial dysfunction, ultimately leading to programmed cell death. The quantitative data from enzymatic and cell-based assays confirm the potential of developing potent and selective hCAXII inhibitors. The experimental protocols outlined in this guide provide a robust framework for the identification, characterization, and mechanistic evaluation of novel compounds targeting this key enzyme in oncology drug development.

References

- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Single-cell microinjection assay indicates that 7-hydroxycoumarin induces rapid activation of caspase-3 in A549 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dual Carbonic Anhydrase IX/XII Inhibitors and Carbon Monoxide Releasing Molecules Modulate LPS-Mediated Inflammation in Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unprecedented carbonic anhydrase inhibition mechanism: Targeting histidine 64 side chain through a halogen bond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 7tmantibodies.com [7tmantibodies.com]

- 16. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nacalai.com [nacalai.com]

- 18. azurebiosystems.com [azurebiosystems.com]

Structure-activity relationship of hCAXII-IN-7

An in-depth analysis of the structure-activity relationship (SAR) of inhibitors targeting human carbonic anhydrase XII (hCA XII) is crucial for the development of novel therapeutics, particularly in the context of cancer. While a specific compound designated "hCAXII-IN-7" is not found in the public literature, this technical guide will focus on a representative class of potent and selective hCA XII inhibitors, namely 4,7-disubstituted coumarin hybrids, and will use compound 7c from this series as a primary example to explore the core principles of SAR, experimental evaluation, and the underlying biological pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The inhibitory potency of the coumarin-based compounds against various human carbonic anhydrase isoforms is summarized below. The data highlights the selectivity of these compounds for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II.

| Compound | hCA I (Kᵢ in µM) | hCA II (Kᵢ in µM) | hCA IX (Kᵢ in µM) | hCA XII (Kᵢ in µM) |

| 7c | >10 | >10 | 0.63 | 1.78 |

| 7d | >10 | >10 | 0.32 | 1.20 |

| 8b | >10 | >10 | 0.48 | 0.66 |

| 8j | >10 | >10 | 0.61 | 0.96 |

| Acetazolamide (Standard) | 0.25 | 0.012 | 0.025 | 0.0058 |

Data synthesized from multiple sources detailing coumarin-based hCA inhibitors.[1][2]

Structure-Activity Relationship of Coumarin-Based hCA XII Inhibitors

The structure-activity relationship of the 4,7-disubstituted coumarin series reveals key structural features that govern their inhibitory activity and selectivity against hCA XII.

Caption: Structure-Activity Relationship of Coumarin-based hCA XII Inhibitors.

The core coumarin scaffold serves as a key structural motif. Substitutions at the 4- and 7-positions are critical for modulating inhibitory potency and selectivity. The "tail" approach, where a bulky hydrophobic group is introduced at the C4-position, is a known strategy for achieving selective inhibition of hCA IX and XII.[3] The substituent at the C7-position typically incorporates a linker and a zinc-binding group that interacts with the Zn²⁺ ion in the active site of the enzyme. The nature of this zinc-binding moiety is a primary determinant of the inhibitor's potency.

Experimental Protocols

Stopped-Flow CO₂ Hydrase Assay

This is the standard method for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.

Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The release of the proton causes a pH change in the solution, which is monitored by a pH indicator dye. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the inhibition constant (Kᵢ).

Methodology:

-

Reagents and Buffers:

-

HEPES buffer (pH 7.5)

-

pH indicator (e.g., p-nitrophenol)

-

CO₂-saturated water

-

Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

Inhibitor stock solutions (in DMSO)

-

-

Procedure:

-

An Applied Photophysics stopped-flow instrument is used, which rapidly mixes two solutions.

-

Syringe A contains the buffer, pH indicator, and the specific hCA isoform.

-

Syringe B contains the CO₂-saturated water and varying concentrations of the inhibitor.

-

The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time at a specific wavelength.

-

The initial rates of the enzymatic reaction are calculated.

-

-

Data Analysis:

-

The rates of reaction at different inhibitor concentrations are used to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

The IC₅₀ values are then converted to Kᵢ values using the Cheng-Prusoff equation.

-

Caption: Workflow for the Stopped-Flow CO₂ Hydrase Assay.

Signaling Pathway and Mechanism of Action

Human carbonic anhydrase XII is a transmembrane enzyme that is often overexpressed in various cancers.[4] Its primary role is to maintain the pH balance in the tumor microenvironment.

Caption: Role of hCA XII in Tumor pH Regulation and Inhibition Mechanism.

In hypoxic tumors, increased glycolysis leads to the production of acidic metabolites. To avoid intracellular acidosis, cancer cells upregulate the expression of pH-regulating enzymes, including hCA XII.[5] hCA XII, located on the outer surface of the cell membrane, catalyzes the conversion of extracellular CO₂ and water into protons and bicarbonate. This contributes to an acidic tumor microenvironment while helping to maintain a slightly alkaline intracellular pH, which is favorable for tumor cell proliferation and survival.[4] The acidic extracellular pH also promotes tumor invasion and metastasis.

A selective hCA XII inhibitor, such as the representative coumarin compound, binds to the active site of hCA XII, blocking its catalytic activity. This inhibition disrupts the pH balance, leading to an increase in intracellular acidity and a decrease in the acidity of the tumor microenvironment. This can, in turn, suppress tumor growth, proliferation, and invasion, making selective hCA XII inhibitors a promising therapeutic strategy for cancer treatment.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New 7-hydroxycoumarin acetamide derivatives as human carbonic anhydrase IX and XII inhibitors: Design, synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The "Tail Approach": A Technical Guide to Designing Isoform-Selective Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the "tail approach," a prominent strategy in the design of selective carbonic anhydrase (CA) inhibitors. This methodology has evolved significantly, leading to the development of potent and isoform-specific inhibitors with therapeutic potential for a range of diseases, including glaucoma and cancer.

Introduction: The Challenge of Carbonic Anhydrase Isoform Selectivity

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] With 15 known human isoforms, each exhibiting a unique tissue distribution and physiological function, the development of isoform-selective inhibitors is a primary objective in drug discovery to minimize off-target effects. For instance, while inhibition of CA II is beneficial for treating glaucoma, non-selective inhibition of other isoforms can lead to undesirable side effects.[2] Similarly, targeting tumor-associated isoforms like CA IX and XII requires high selectivity over ubiquitous cytosolic isoforms such as CA I and II.[3][4]

The "tail approach" has emerged as a highly successful strategy to address this challenge. It moves beyond the traditional focus on the zinc-binding group (ZBG) to exploit the structural diversity of the enzyme's active site.

The Core Concept: The "Tail Approach"

The tail approach involves appending one or more chemical moieties, or "tails," to a primary zinc-binding scaffold, typically a sulfonamide.[2] This core scaffold anchors the inhibitor to the Zn²⁺ ion at the bottom of the active site cavity. The tails extend outwards to interact with amino acid residues in the middle and outer regions of the active site.[5] Since these regions exhibit the greatest variability among the different CA isozymes, these interactions are the key to achieving isoform selectivity.[2][6]

This strategy has evolved through several iterations:

-

Single-Tail Approach: The foundational concept, where a single tail is attached to the ZBG scaffold to probe specific regions of the active site.

-

Dual-Tail Approach: This advancement involves attaching two distinct tail moieties to the scaffold. This allows for simultaneous interaction with both the hydrophobic and hydrophilic halves of the CA active site, offering a more comprehensive engagement with the enzyme's binding pocket.[2][6]

-

Three-Tails Approach: A further extension of the concept, where three pendants are appended to the scaffold. This strategy aims to more fully exploit the amino acid differences at the medium and outer rims of the active site to achieve even greater selectivity.[3][4][7]

The versatility of this approach allows for the incorporation of a wide array of chemical functionalities, including hydrophobic groups, hydrophilic moieties, and linkers like 1,2,3-triazoles, often introduced via "click chemistry".[2]

Quantitative Analysis of Inhibition

The efficacy of inhibitors designed using the tail approach is quantified by their inhibition constants (Kᵢ). Lower Kᵢ values indicate higher potency. The tables below summarize representative data for compounds developed using dual-tail and three-tail strategies, highlighting their potency and selectivity for key CA isoforms.

Dual-Tail Inhibitors

The following table presents inhibition data for dual-tail inhibitors derived from acetazolamide, where tails were designed to interact with distinct halves of the CA active site.[2]

| Compound | Tails Combination | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) |

| 1 | Two Hydrophobic | 116 | 83 |

| 2 | Two Hydrophilic | 187 | 201 |

| 3 | One Hydrophobic + One Hydrophilic | 155 | 114 |

| AZA | (Reference Compound) | 250 | 12 |

Data sourced from a 2015 study on dual-tail CA inhibitors.[2] AZA (Acetazolamide) is a clinically used, non-selective CA inhibitor.

Three-Tail Inhibitors

This table showcases inhibition data for benzenesulfonamide derivatives incorporating three tails, demonstrating potent inhibition of glaucoma-associated isoform hCA XII and varying activity against other isoforms.[8]

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, µM) | hCA XII (Kᵢ, nM) |

| 1 | 458.1 | 153.7 | 6.2 | 113.2 |

| 18 | 10.9 | 9.8 | 3.2 | 11.4 |

| 24 | 12.4 | 10.1 | 4.6 | 10.9 |

| 27 | 11.5 | 9.9 | 3.9 | 11.1 |

Data sourced from a 2020 proof-of-concept study on the three-tails approach.[8] Compounds 18, 24, and 27 demonstrate significantly improved potency against hCA I, II, and XII compared to the mono-tailed compound 1.

Experimental Protocols

The evaluation of novel CA inhibitors involves a series of standardized biochemical and cell-based assays.

Carbonic Anhydrase CO₂ Hydration Inhibition Assay (Stopped-Flow Method)

This is the gold-standard method for determining the catalytic activity and inhibition of CA isoforms. It measures the enzyme-catalyzed interconversion of CO₂ and HCO₃⁻.

Principle: The assay follows the pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator (e.g., phenol red) is used in a buffer solution, and the reaction is initiated by rapidly mixing the enzyme/inhibitor solution with a CO₂-saturated solution. The change in absorbance of the pH indicator over time is monitored spectrophotometrically.

Detailed Protocol:

-

Instrumentation: An Applied Photophysics stopped-flow instrument is commonly used.[9]

-

Reagents and Buffers:

-

Reaction Buffer: 20 mM Tris-HCl (or HEPES), containing 100 µM phenol red as a pH indicator. The pH is adjusted to a specific value, often pH 8.3.[9]

-

Enzyme Solution: A stock solution of the purified recombinant human CA isoform is prepared in the reaction buffer.

-

Inhibitor Solutions: A series of dilutions of the test inhibitor are prepared in the appropriate solvent (e.g., DMSO) and then further diluted in the reaction buffer.

-

Substrate Solution: CO₂-saturated deionized water, prepared by bubbling pure CO₂ gas into ice-cold water.[9]

-

-

Procedure:

-

The cuvette holder of the spectrophotometer is thermostatted, typically at 0°C or 25°C.[9]

-

The enzyme solution (with or without the inhibitor) is loaded into one syringe of the stopped-flow apparatus.

-

The CO₂-saturated water is loaded into the other syringe.

-

The two solutions are rapidly mixed in the observation cell, initiating the reaction.

-

The absorbance change of the pH indicator is recorded over time at its λ_max (e.g., 570 nm for phenol red).[9]

-

The initial rates of the reaction are determined from the initial linear portion of the kinetic traces.

-

-

Data Analysis:

-

IC₅₀ values (the inhibitor concentration that causes 50% inhibition) are determined by plotting the enzyme activity against a range of inhibitor concentrations.

-

The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.[2][10]

-

Cell Viability and Proliferation Assays

These assays are crucial for determining the downstream effects of CA inhibitors on cancer cells, particularly for inhibitors targeting tumor-associated isoforms like CA IX.

4.2.1 MTT Assay

Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11]

Detailed Protocol:

-

Cell Culture: Cancer cells (e.g., HT-29, MCF-7) are seeded in 96-well plates and allowed to adhere overnight. Cells may be cultured under normoxic (21% O₂) or hypoxic (e.g., 3% O₂) conditions.[3]

-

Treatment: Cells are treated with various concentrations of the CA inhibitor for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: The culture medium is removed, and cells are incubated with an MTT solution (e.g., 1 mg/ml in serum-free medium) for 2-4 hours at 37°C.[11]

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., 2-propanol or DMSO).[11]

-

Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570-595 nm.[11]

-

Analysis: Cell viability is expressed as a percentage relative to untreated control cells.

4.2.2 Colony Formation Assay

Principle: This assay assesses the long-term effect of a compound on the ability of a single cell to proliferate and form a colony. It measures cytotoxicity and cytostatic effects.

Detailed Protocol:

-

Seeding: A low density of cells (e.g., 200-500 cells) is seeded into 6-well plates.[12]

-

Treatment: The following day, cells are treated with the inhibitor, either alone or in combination with other chemotherapeutic agents.

-

Incubation: Cells are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium with the treatment is refreshed as needed.[12]

-

Fixation and Staining: Colonies are fixed with a solution like 4% paraformaldehyde and then stained with a dye such as Crystal Violet.[12]

-

Quantification: The number of colonies (typically defined as containing >50 cells) is counted manually or using imaging software.

Visualizing Key Pathways and Workflows

CA IX Signaling in Tumor Hypoxia

The tumor-associated isoform CA IX is a key player in the adaptation of cancer cells to hypoxic and acidic microenvironments. Its expression is tightly regulated by the Hypoxia-Inducible Factor 1 (HIF-1).[1][13]

General Workflow for Inhibitor Design and Evaluation

The development of novel CA inhibitors using the tail approach follows a structured, multi-stage process from initial design to preclinical evaluation.

Conclusion and Future Directions